

# The Structure-Activity Relationship of Hpk1-IN-25: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Hpk1-IN-25**, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy.[1][2][3][4][5] This document outlines the quantitative data, experimental protocols, and key signaling pathways associated with **Hpk1-IN-25** and its analogs, providing a valuable resource for researchers in the field of drug discovery and development.

# Core Compound Data: Hpk1-IN-25

**Hpk1-IN-25**, identified as example 94 in patent WO2019238067A1, is a pyrrolo[2,3-b]pyridine derivative with a potent inhibitory activity against the HPK1 enzyme.[6]

| Compound   | Structure                          | HPK1 Enzymatic IC50 (nM) |
|------------|------------------------------------|--------------------------|
| Hpk1-IN-25 | [Chemical Structure of Hpk1-IN-25] | 129[6][7]                |

# Structure-Activity Relationship (SAR) Insights

The pyrrolo[2,3-b]pyridine and related pyrrolo[2,3-b]pyrazine scaffolds are key pharmacophores for a series of HPK1 inhibitors. The SAR for this class of compounds can be summarized as



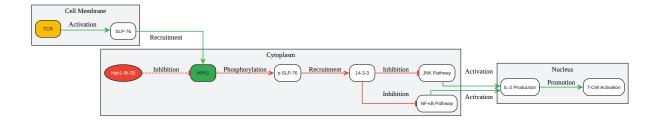
#### follows:

- Core Scaffold: The pyrrolopyridine or pyrrolopyrazine core serves as a hinge-binding motif, essential for anchoring the inhibitor to the ATP-binding site of the kinase.
- Substitutions at the 5-position: Modifications at this position, often with substituted aryl or heteroaryl groups, play a crucial role in modulating potency and selectivity. The nature and substitution pattern of this ring system can significantly impact interactions with the solventexposed region of the kinase.
- Side Chains: The solubility and pharmacokinetic properties of these inhibitors are often finetuned by introducing various side chains, frequently attached to the pyrazole or a similar linker. For Hpk1-IN-25, the piperidine-methyl-piperidine moiety likely enhances solubility and cell permeability.

# **HPK1 Signaling Pathway**

HPK1 acts as a negative feedback regulator in T-cells. Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately dampens the downstream signaling cascade, including the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways, resulting in reduced Interleukin-2 (IL-2) production and T-cell proliferation. Inhibition of HPK1 by compounds like **Hpk1-IN-25** is designed to block this negative regulation, thereby enhancing T-cell activation and anti-tumor immune responses.[2]





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Caption: HPK1 signaling pathway and the inhibitory action of Hpk1-IN-25.

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors.

# Biochemical Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is a common method to determine the enzymatic activity of kinase inhibitors.

Workflow:



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Caption: Workflow for a typical TR-FRET based HPK1 kinase assay.



#### Methodology:

 Reagents: Recombinant HPK1 enzyme, biotinylated peptide substrate (e.g., a peptide derived from SLP-76), ATP, assay buffer, Europium (Eu)-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

#### Procedure:

- The HPK1 enzyme is pre-incubated with varying concentrations of Hpk1-IN-25 (or DMSO as a vehicle control) in an assay plate.
- The kinase reaction is initiated by the addition of the biotinylated substrate and ATP.
- The reaction is allowed to proceed for a defined period at room temperature.
- The reaction is stopped, and the detection reagents (Eu-labeled antibody and SA-APC) are added.
- After another incubation period to allow for binding, the plate is read on a TR-FRETcompatible plate reader.
- Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### Cellular Assay: SLP-76 Phosphorylation

This assay measures the ability of an inhibitor to block the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context.

#### Workflow:



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Caption: Workflow for a cellular assay measuring SLP-76 phosphorylation.



#### Methodology:

- Cell Lines: Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.
- Procedure:
  - Cells are pre-incubated with different concentrations of Hpk1-IN-25.
  - TCR signaling is stimulated using anti-CD3 and anti-CD28 antibodies.
  - After a short stimulation period, the cells are lysed.
  - The level of phosphorylated SLP-76 in the cell lysate is quantified using methods such as ELISA or Western blotting with a specific anti-pSLP-76 antibody.
- Data Analysis: The EC50 value is determined by measuring the concentration of the inhibitor required to achieve 50% inhibition of SLP-76 phosphorylation compared to the stimulated control.

## **Functional Cellular Assay: IL-2 Production**

This assay assesses the downstream functional consequence of HPK1 inhibition, which is the enhancement of IL-2 production by T-cells.

#### Methodology:

- Cell Culture: PBMCs are cultured and treated with **Hpk1-IN-25**.
- Stimulation: T-cells within the PBMC population are stimulated with anti-CD3/CD28 antibodies.
- Supernatant Collection: After an extended incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
- IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using a commercially available ELISA kit.



Data Analysis: The EC50 for IL-2 production enhancement is calculated as the concentration
of the inhibitor that results in a 50% increase in IL-2 secretion compared to the baseline
stimulated level.

## Conclusion

**Hpk1-IN-25** is a valuable chemical probe for studying the role of HPK1 in immune regulation. The pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel HPK1 inhibitors for cancer immunotherapy. The experimental protocols detailed in this guide provide a framework for the evaluation of such compounds, from initial enzymatic screening to cellular and functional assays. Further optimization of this chemical series, focusing on improving potency, selectivity, and pharmacokinetic properties, will be crucial for advancing HPK1 inhibitors into clinical development.

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